molecular formula C10H10N4 B14457065 1H-Imidazole, 1-methyl-2-(phenylazo)- CAS No. 72908-92-0

1H-Imidazole, 1-methyl-2-(phenylazo)-

Katalognummer: B14457065
CAS-Nummer: 72908-92-0
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: FLAQUJIURZWQSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazole, 1-methyl-2-(phenylazo)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The phenylazo group attached to the imidazole ring imparts unique properties to this compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Imidazole, 1-methyl-2-(phenylazo)- can be synthesized through various methods. One common approach involves the reaction of 1-methylimidazole with diazonium salts derived from aniline. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the azo bond .

Industrial Production Methods: Industrial production of 1H-Imidazole, 1-methyl-2-(phenylazo)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazole, 1-methyl-2-(phenylazo)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1H-Imidazole, 1-methyl-2-(phenylazo)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Imidazole, 1-methyl-2-(phenylazo)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The phenylazo group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of signaling pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Imidazole, 1-methyl-2-(phenylazo)- is unique due to the presence of both the methyl and phenylazo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

72908-92-0

Molekularformel

C10H10N4

Molekulargewicht

186.21 g/mol

IUPAC-Name

(1-methylimidazol-2-yl)-phenyldiazene

InChI

InChI=1S/C10H10N4/c1-14-8-7-11-10(14)13-12-9-5-3-2-4-6-9/h2-8H,1H3

InChI-Schlüssel

FLAQUJIURZWQSH-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1N=NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.